3-Chlorophenyl acetate
Overview
Description
Synthesis Analysis
The synthesis of 3-chlorophenyl acetate has been explored through various chemical pathways. One study highlights the Fries rearrangement of 3-chlorophenyl acetate, which provided 4-chloro-2-hydroxy-acetophenone as the major product, alongside minor products such as 2,4-diacetyl resorcinol and 2-chloro-4-hydroxy-acetophenone. This synthesis showcases the versatility and complexity of the compound's chemical behavior (Procopiou et al., 2017).
Molecular Structure Analysis
Studies on the molecular structure of 3-chlorophenyl acetate and related compounds reveal intricate details about their chemical framework. For instance, research on the molecular and crystal structure of similar chlorophenyl compounds provides insights into their spatial arrangement and intermolecular interactions, which are crucial for understanding their reactivity and properties (Shahwar et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving 3-chlorophenyl acetate are diverse, including rearrangements, condensation reactions, and more. These reactions not only highlight the reactivity of the compound but also its potential utility in synthesizing other valuable chemicals. The compound's ability to undergo various transformations underlines its significance in chemical research and applications (Uneyama et al., 1983).
Physical Properties Analysis
The physical properties of 3-chlorophenyl acetate, such as melting point, boiling point, and solubility, are essential for its handling and application in different fields. Although specific studies on these properties were not directly found, they can be inferred from related compounds, indicating the importance of understanding these fundamental characteristics for practical applications.
Chemical Properties Analysis
The chemical properties of 3-chlorophenyl acetate, including acidity, basicity, and reactivity with various reagents, define its role in chemical syntheses and potential industrial applications. Research focusing on related compounds provides a basis for understanding the chemical behavior of 3-chlorophenyl acetate and its derivatives, offering insights into its versatility and utility in organic synthesis (Rehman et al., 2016).
Scientific Research Applications
Immunostimulatory Activity : A study by Tagliabue et al. (1978) found that certain derivatives of chlorophenyl compounds, similar in structure to 3-Chlorophenyl acetate, demonstrated significant immunostimulatory activity in both tumorous and non-tumorous systems in mice (Tagliabue et al., 1978).
Hypolipemic Properties : Gilfillan et al. (1971) identified a compound structurally related to 3-Chlorophenyl acetate as a potent hypolipemic agent in rats, effectively lowering plasma cholesterol and other lipids (Gilfillan et al., 1971).
Chemical Synthesis and Application : Procopiou et al. (2017) explored the Fries rearrangement of 3-Chlorophenyl acetate, a key reaction in organic chemistry, and its use in synthesizing specific chemical compounds (Procopiou et al., 2017).
Environmental Degradation Studies : Research by Sun & Pignatello (1993) on the degradation of chlorinated phenols (related to 3-Chlorophenyl acetate) provided insights into the treatment of wastewater using advanced oxidation processes (Sun & Pignatello, 1993).
Biomedical Applications : Salman & Magtoof (2019) synthesized derivatives of 3-Chlorophenyl acetate for potential use as cholesterol inhibitors in blood, indicating its relevance in pharmaceutical applications (Salman & Magtoof, 2019).
Chelating Systems in Chemistry : A study by Bowyer et al. (2001) developed acyclic ligands using compounds related to 3-Chlorophenyl acetate, indicating its importance in the synthesis of complex metal geometries (Bowyer et al., 2001).
Analytical Chemistry : Lee et al. (1984) developed a method for analyzing chlorophenols in water, which includes compounds similar to 3-Chlorophenyl acetate, highlighting its relevance in environmental monitoring (Lee et al., 1984).
Safety And Hazards
properties
IUPAC Name |
(3-chlorophenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTKYLQYHPTULY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879335 | |
Record name | 3-CHLOROPHENYL ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorophenyl acetate | |
CAS RN |
13031-39-5 | |
Record name | Acetic acid, 3-chlorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13031-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 3-chlorophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-CHLOROPHENYL ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid, 3-chlorophenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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